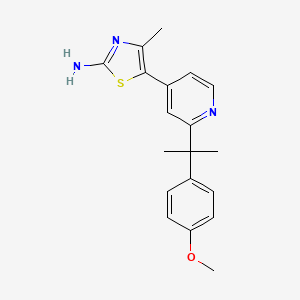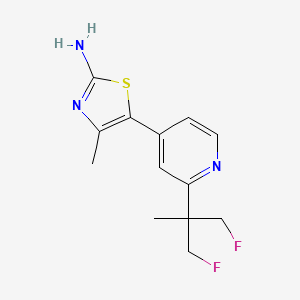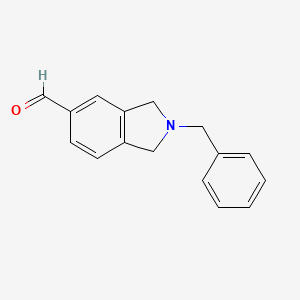![molecular formula C8H14O B1412443 Spiro[2.5]octan-5-ol CAS No. 7647-61-2](/img/structure/B1412443.png)
Spiro[2.5]octan-5-ol
Übersicht
Beschreibung
“Spiro[2.5]octan-5-ol” is a chemical compound that features a unique spiro[2.5]octane skeleton . It is related to spiro[2.5]octan-6-ol, which has a molecular weight of 126.2 .
Synthesis Analysis
The synthesis of spiro[2.5]octane derivatives has been the subject of research in recent years. For instance, a method for the synthesis of spiro[2.5]octane-5,7-dione, which is useful as an intermediate in the manufacture of pharmaceutically active ingredients, has been disclosed . Another efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has also been developed .
Molecular Structure Analysis
The molecular structure of spiro[2.5]octane derivatives is characterized by a unique spiro[2.5]octane skeleton. The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally . The molecular formula of spiro[2.5]octan-6-ol, a related compound, is C8H14O .
Chemical Reactions Analysis
The chemical reactions involving spiro[2.5]octane derivatives are complex and depend on whether they are oxidized via concerted, radical, or cationic mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of spiro[2.5]octane derivatives vary. For instance, spiro[2.5]octan-6-ol has a molecular weight of 126.2 and is a powder at room temperature . The boiling point of spiro[2.5]octane is approximately 398.9 K, and its fusion (melting) point is around 187.0 K .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Spiro[2.5]octan-5-ol and related compounds are actively used in synthetic chemistry. They serve as key intermediates in producing various complex molecular structures. For example, Grignard reagents based on substituted cyclobutanes are added to cyclobutanones to yield spiro[3.4]octan-5-ols, which are then utilized to create bicyclo[3.3.0]octenes through acid-induced rearrangement (Mandelt, Meyer-Wilmes, & Fitjer, 2004). Additionally, the compound's ability to form different conformations, as demonstrated in studies involving proton magnetic resonance spectroscopy, is critical for understanding its chemical behavior and potential applications (Orahovats, Dimitrov, & Spassov, 1970).
Molecular Structures and Reactivity
This compound is also significant in studying molecular structures and reactivity. The molecule's unique structure, often involving a spirocyclic framework, is a subject of various NMR spectroscopy and molecular mechanics studies. These studies provide insights into the molecule's gas-phase structure, conformational isomers, and effects of spiro substitution on cyclohexane rings (Boulebnane, Roussy, & Iratçabal, 1988).
Potential in Organic Synthesis
The versatility of this compound in organic synthesis is further highlighted by its involvement in various cycloaddition reactions. For instance, it has been used in synthesizing spiro[2.5]octan-5-ones, demonstrating its utility in creating complex molecular architectures (Thiemann, Kohlstruk, Schwär, & Meijere, 1991). This flexibility makes it a valuable compound in organic chemistry and materials science research.
Safety and Hazards
Zukünftige Richtungen
Spiro[2.5]octane derivatives have potential applications in various fields. For example, they have been isolated from an endophytic fungus, suggesting potential applications in biochemistry and pharmacology . Furthermore, their unique structure makes them interesting targets for the development of new synthetic methodologies .
Eigenschaften
IUPAC Name |
spiro[2.5]octan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMQJZMCDBXOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
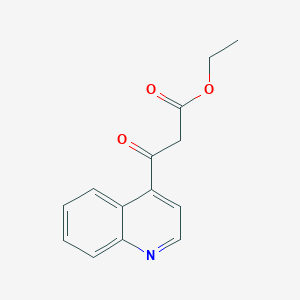



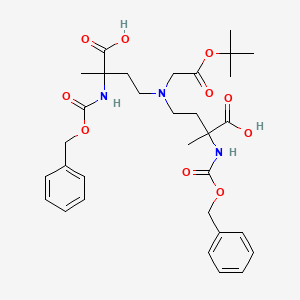
![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
